molecular formula C20H26O7 B1252817 (7R,7R)-4,7,9,9'-tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan

(7R,7R)-4,7,9,9'-tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan

Cat. No. B1252817
M. Wt: 378.4 g/mol
InChI Key: DBIKJXXBCAHHMC-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R,7R)-4,7,9,9'-tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan is a phenylpropanoid. It has a role as a metabolite.

Scientific Research Applications

Neolignan Glucosides and Their Properties

  • Neolignan glucosides, including variants of (7R,7R)-4,7,9,9'-tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan, have been identified in various plants like Arctium lappa. These compounds are characterized by their unique structures and configurations, determined through comprehensive spectroscopic analyses (Huang et al., 2015).

Structural Analysis in Plant Species

  • Detailed structural and stereochemical studies of similar neolignan compounds have been conducted in plants such as Lonicera species and Sanguisorba officinalis. These studies provide insights into the diverse configurations and potential biological activities of these compounds (Matsuda & Kikuchi, 1996); (Hu et al., 2012).

Potential Medicinal Applications

  • Research into similar neolignan compounds has indicated potential medicinal applications, such as antioxidant and anti-inflammatory properties. These activities are often evaluated through in vitro assays, suggesting the therapeutic potential of these compounds (Sun et al., 2019).

Exploration of Neolignan Diversity

  • The diversity of neolignans, including (7R,7R)-4,7,9,9'-tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan, is further explored in different plant species. Each study contributes to a broader understanding of these compounds' chemical diversity and potential applications (Li et al., 2013).

properties

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

IUPAC Name

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol

InChI

InChI=1S/C20H26O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h5-8,10-11,19-24H,3-4,9,12H2,1-2H3/t19-,20-/m1/s1

InChI Key

DBIKJXXBCAHHMC-WOJBJXKFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCCO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,7R)-4,7,9,9'-tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan
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(7R,7R)-4,7,9,9'-tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan
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(7R,7R)-4,7,9,9'-tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan
Reactant of Route 5
(7R,7R)-4,7,9,9'-tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan
Reactant of Route 6
(7R,7R)-4,7,9,9'-tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan

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